molecular formula C55H99NO10P+ B13110946 2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B13110946
M. Wt: 965.3 g/mol
InChI Key: QFPQHJPAWCNJAS-PINZIILHSA-O
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Description

The compound “2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium” is a complex organic molecule with a variety of potential applications in scientific research and industry. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by functionalization to introduce the various substituents. Typical synthetic routes might involve:

    Cyclization reactions: to form the core structure.

    Esterification: and reactions to introduce the ester and ether groups.

    Phosphorylation: to add the phosphoryl group.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential therapeutic effects.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: Modulating the activity of specific receptors in biological systems.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal transduction: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core structure.

    Steroids: Many steroids have similar structural motifs and biological activities.

    Phospholipids: Contain phosphoryl groups and are important in cell membrane structure.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C55H99NO10P+

Molecular Weight

965.3 g/mol

IUPAC Name

2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C55H98NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-51(57)62-40-46(41-64-67(60,61)63-38-37-56(7,8)9)66-53(59)32-31-52(58)65-45-33-35-54(5)44(39-45)27-28-47-49-30-29-48(43(4)25-23-24-42(2)3)55(49,6)36-34-50(47)54/h27,42-43,45-50H,10-26,28-41H2,1-9H3/p+1/t43-,45+,46-,47+,48-,49+,50+,54+,55-/m1/s1

InChI Key

QFPQHJPAWCNJAS-PINZIILHSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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